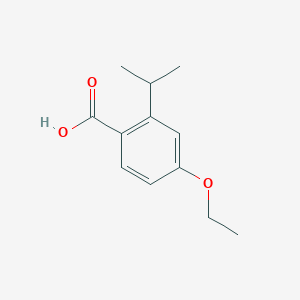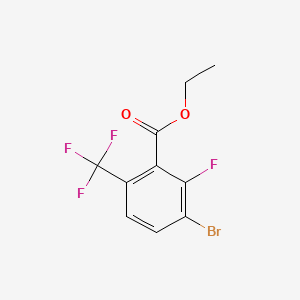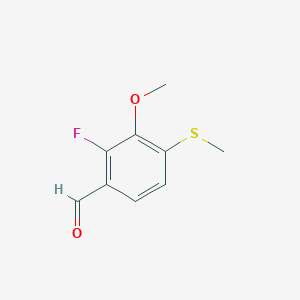
1-(6-Chloro-2,3-difluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-2,3-difluorophenyl)ethanol is a chemical compound that has garnered significant interest in various fields of research and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the production of antiplatelet drugs like ticagrelor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2,3-difluorophenyl)ethanol typically involves the reduction of its ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone. One common method involves the use of oxazaborolidine as the reducing agent, which is formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by the addition of borane dimethylsulfide . The reaction is carried out in toluene as the solvent, and the process includes several steps of temperature control and post-treatment to achieve high yields and purity.
Industrial Production Methods
In industrial settings, biocatalytic approaches have been developed to enhance the production efficiency and environmental sustainability of this compound. Ketoreductases (KREDs) are employed to catalyze the reduction of the ketone precursor with high stereoselectivity and productivity . This method not only improves the yield but also reduces the environmental impact compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Chloro-2,3-difluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through the reduction of its ketone precursor.
Oxidation: It can be oxidized back to its ketone form under specific conditions.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Oxazaborolidine, borane dimethylsulfide, and toluene are commonly used in the reduction process.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the alcohol back to the ketone.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other chemical compounds.
Aplicaciones Científicas De Investigación
1-(6-Chloro-2,3-difluorophenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and protein engineering.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-2,3-difluorophenyl)ethanol primarily involves its role as an intermediate in the synthesis of ticagrelor. In this context, the compound undergoes enzymatic reduction to form the chiral alcohol, which is then further processed to produce the active pharmaceutical ingredient . The molecular targets and pathways involved in this process include the interaction with ketoreductases and other enzymes that facilitate the reduction and subsequent reactions.
Comparación Con Compuestos Similares
1-(6-Chloro-2,3-difluorophenyl)ethanol can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)ethanol: Lacks the chloro group, which affects its reactivity and applications.
1-(6-Chloro-2-fluorophenyl)ethanol: Has only one fluoro group, leading to different chemical properties and uses.
1-(6-Chloro-3-fluorophenyl)ethanol:
The uniqueness of this compound lies in its specific combination of chloro and fluoro groups, which confer distinct chemical properties and make it particularly valuable in pharmaceutical synthesis .
Propiedades
Fórmula molecular |
C8H7ClF2O |
|---|---|
Peso molecular |
192.59 g/mol |
Nombre IUPAC |
1-(6-chloro-2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3 |
Clave InChI |
LORJPOQOOYOBSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1F)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
